Technical Guide on the Chemical Properties of 2-[3-(4-Methylbenzoyl)phenyl]propanoic acid and its Parent Compound, Ketoprofen
Technical Guide on the Chemical Properties of 2-[3-(4-Methylbenzoyl)phenyl]propanoic acid and its Parent Compound, Ketoprofen
To: Researchers, Scientists, and Drug Development Professionals
Given the limited data on this specific derivative, and to provide a valuable and data-rich resource for the target audience, this guide will focus on the extensively studied parent compound, Ketoprofen (2-(3-benzoylphenyl)propanoic acid). The chemical properties, analytical methods, and biological mechanisms of Ketoprofen are well-documented and provide a critical frame of reference for understanding related structures.
An In-Depth Technical Guide to Ketoprofen
Chemical Identity and Physicochemical Properties
Ketoprofen is a nonsteroidal anti-inflammatory drug (NSAID) from the propionic acid class.[1] It is a chiral compound, typically marketed as a racemic mixture.[1] Its therapeutic effects—analgesic, anti-inflammatory, and antipyretic—are primarily attributed to the (S)-enantiomer.[1] Classified under the Biopharmaceutics Classification System (BCS) as a Class II drug, it exhibits high permeability and low solubility.[2]
Table 1: Chemical Identifiers and Physicochemical Properties of Ketoprofen
| Property | Value | Reference(s) |
| IUPAC Name | 2-(3-benzoylphenyl)propanoic acid | [3] |
| Synonyms | m-Benzoylhydratropic acid, Orudis | [3] |
| CAS Number | 22071-15-4 | [3] |
| Molecular Formula | C₁₆H₁₄O₃ | [3] |
| Molecular Weight | 254.28 g/mol | [3] |
| Physical Description | White to off-white crystalline powder | [3] |
| Melting Point | 94 °C | [3] |
| pKa (acidic) | 3.8 - 4.45 | [3] |
| LogP (Octanol/Water) | 3.12 - 3.2 | [3] |
| Water Solubility | 51 mg/L (at 22 °C) | [3] |
| Solubility in Organics | Very soluble in methanol; freely soluble in ethanol, acetone, ether. | [4] |
Mechanism of Action: Inhibition of Prostaglandin Synthesis
Ketoprofen exerts its therapeutic effects by reversibly inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[5] These enzymes are responsible for converting arachidonic acid into prostaglandin H₂ (PGH₂), a precursor for various prostaglandins and thromboxanes that mediate pain, inflammation, and fever.[6][7] By blocking this crucial step, Ketoprofen reduces the synthesis of these pro-inflammatory mediators.[5][8]
Spectral Properties
The FTIR spectrum of Ketoprofen shows characteristic absorption peaks corresponding to its functional groups. The two most prominent peaks are due to the carbonyl (C=O) stretching vibrations.[9]
-
~1697 cm⁻¹: C=O stretch of the dimeric carboxylic acid group.[10]
-
~1655 cm⁻¹: C=O stretch of the benzophenone ketone group.[10]
-
~3380 cm⁻¹ (broad): O-H stretch of the carboxylic acid.[11]
-
~3100 cm⁻¹: C-H stretch of the aromatic rings.[11]
The ¹H and ¹³C NMR spectra provide a detailed map of the molecule's structure. The following assignments are for racemic Ketoprofen in an aqueous solution (D₂O, pH 4.6).[12]
Table 2: ¹H and ¹³C NMR Chemical Shift Assignments for Ketoprofen
| Atom No. (see Fig. 1) | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| 1 | 7.74 (d) | 133.5 |
| 2, 6 | 7.64 (t) | 130.4 |
| 3, 5 | 7.50 (t) | 129.5 |
| 4 | 7.70 (m) | 139.1 |
| 7 | 1.44 (d) | 19.8 |
| 8 | 3.82 (q) | 46.8 |
| 9 | - | 178.9 |
| 10 | 7.61 (s) | 130.0 |
| 11 | 7.40 (d) | 142.9 |
| 12 | 7.44 (t) | 130.1 |
| 13 | 7.58 (d) | 129.9 |
| 14 | - | 138.8 |
| 15 | - | 199.3 |
Note: Atom numbering corresponds to the diagram provided in the cited literature for clarity of assignment.[12]
Experimental Protocols
This protocol describes the determination of Ketoprofen's solubility in a buffered aqueous solution, a critical parameter for pre-formulation studies.
-
Preparation of Media: Prepare a phosphate buffer solution (e.g., pH 7.2) using standard laboratory procedures. Verify the final pH with a calibrated meter.[13]
-
Sample Preparation: Add an excess amount of solid Ketoprofen to several sealed flasks containing a known volume (e.g., 10 mL) of the prepared buffer. The presence of undissolved solid at the end of the experiment is necessary to ensure saturation.[14][15]
-
Equilibration: Place the sealed flasks in a thermostatically controlled orbital shaker or water bath set to a specific temperature (e.g., 37 °C). Agitate the flasks for 24-48 hours to allow the system to reach equilibrium.[14][15]
-
Sampling and Filtration: After equilibration, allow the flasks to stand to let the excess solid settle. Withdraw an aliquot from the supernatant. Immediately filter the sample through a syringe filter (e.g., 0.45 μm) to remove all undissolved particles. Discard the first portion of the filtrate to prevent errors from filter adsorption.[1]
-
Analysis:
-
HPLC Method: Dilute the clear filtrate with the mobile phase to a concentration within the calibrated range of a validated HPLC method (see Protocol 4.2).
-
UV-Vis Spectrophotometry: Alternatively, dilute the filtrate with a suitable solvent (e.g., methanol or the buffer) and measure the absorbance at Ketoprofen's λmax (~260 nm).[14][15] The concentration is determined using a previously established calibration curve.
-
-
Calculation: Calculate the solubility in mg/mL or mol/L based on the measured concentration and any dilution factors. The procedure should be performed in triplicate.
This method provides a robust protocol for the separation and quantification of Ketoprofen in solution.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode-Array Detector (DAD) is used.
-
Chromatographic Conditions:
-
Standard Preparation: Prepare a stock solution of Ketoprofen in the mobile phase. Create a series of calibration standards by serial dilution to cover the expected concentration range of the unknown samples.
-
Sample Analysis: Inject the filtered and diluted samples from the solubility study (or other experiments) onto the column.
-
Quantification: Identify the Ketoprofen peak by its retention time compared to the standard. Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the unknown samples from this curve.
The solid-state properties of an Active Pharmaceutical Ingredient (API) like Ketoprofen are critical for stability, processability, and bioavailability. A typical characterization workflow involves multiple techniques.[20]
-
X-Ray Powder Diffraction (XRPD): Provides information on the crystalline nature of the material. A sharp diffraction pattern indicates a crystalline solid, while a broad halo suggests an amorphous form. It is the primary tool for identifying different polymorphic forms.[21]
-
Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as a function of temperature. It is used to determine the melting point, glass transition temperature, and detect polymorphic transitions.
-
Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature. It is used to assess thermal stability and determine the presence of bound water or residual solvents.
-
Microscopy (e.g., Scanning Electron Microscopy - SEM): Visualizes the particle size, shape, and surface morphology, which are critical for powder flow and dissolution properties.[21]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Ketoprofen | C16H14O3 | CID 3825 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 5. Cyclooxygenase isozymes: the biology of prostaglandin synthesis and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of Nonsteroidal Anti-Inflammatory Drugs at the Molecular Level - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. FT-IR Analysis of Structural Changes in Ketoprofen Lysine Salt and KiOil Caused by a Pulsed Magnetic Field - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. public.pensoft.net [public.pensoft.net]
- 14. jocpr.com [jocpr.com]
- 15. Formulation and characterization of ketoprofen liquisolid compacts by Box-Behnken design - PMC [pmc.ncbi.nlm.nih.gov]
- 16. "A stability-indicating assay HPLC method of ketoprofen" by S.-Y. Hsu, C.-Y. Shaw et al. [jfda-online.com]
- 17. Fast HPLC method for the determination of ketoprofen in human plasma using a monolithic column and its application to a comparative bioavailability study in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 19. A Fast HPLC/UV Method for Determination of Ketoprofen in Cellular Media - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Solid-State Characterization - CD Formulation [formulationbio.com]
- 21. rroij.com [rroij.com]
